molecular formula C7H9ClN2O3 B1590126 4-Ethoxy-3-nitropyridine hydrochloride CAS No. 94602-04-7

4-Ethoxy-3-nitropyridine hydrochloride

Cat. No.: B1590126
CAS No.: 94602-04-7
M. Wt: 204.61 g/mol
InChI Key: HNMWMLXQJBWURC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Ethoxy-3-nitropyridine hydrochloride (CAS: 94602-04-7) is a nitro-substituted pyridine derivative with an ethoxy group at position 4 and a nitro group at position 3, stabilized as a hydrochloride salt. Its free base, 4-ethoxy-3-nitropyridine (CAS: 1796-84-5), is synthesized via nucleophilic substitution reactions, such as the displacement of a chloro group in 4-chloro-3-nitropyridine using sodium sulfide in ethanol . The hydrochloride form enhances solubility in polar solvents, making it advantageous for pharmaceutical and synthetic applications . Commercial suppliers like BLD Pharm Ltd. and Santa Cruz Biotechnology offer the compound in purities up to 97–98%, with packaging ranging from 1 mg to 25 g .

Scientific Research Applications

Pharmaceutical Applications

4-Ethoxy-3-nitropyridine hydrochloride is primarily known for its role as an intermediate in the synthesis of pharmaceuticals. It has shown potential in developing drugs targeting neurological disorders, thus enhancing drug efficacy.

Case Study: Neurological Drug Development

Research indicates that derivatives of 4-ethoxy-3-nitropyridine are being explored for their neuroprotective properties. For instance, compounds synthesized from this precursor have demonstrated activity against neurodegenerative diseases, highlighting its importance in pharmaceutical research .

Agricultural Chemistry

In the realm of agrochemicals, this compound is utilized to develop effective pest control solutions and crop protection agents. Its incorporation into formulations enhances the efficacy of pesticides and herbicides.

Data Table: Agrochemical Applications

Application TypeCompoundEfficacy
PesticidesVarious formulationsImproved resistance to pests
HerbicidesMixtures with other agentsEnhanced crop yield

Material Science

This compound also finds applications in material science, particularly in the formulation of advanced materials such as polymers and coatings. It contributes to improving durability and environmental resistance.

Case Study: Polymer Coatings

Studies have shown that incorporating 4-ethoxy-3-nitropyridine into polymer matrices can enhance thermal stability and mechanical properties, making it suitable for high-performance applications .

Analytical Chemistry

In analytical chemistry, this compound serves as a reagent for detecting and quantifying various substances. Its utility in quality control processes across industries is well-documented.

The compound is a valuable tool in organic chemistry, particularly for exploring new reaction pathways and developing novel compounds. Its reactivity allows chemists to synthesize a variety of derivatives.

Case Study: Reaction Pathways

Research has focused on vicarious nucleophilic substitution reactions involving 4-ethoxy-3-nitropyridine, leading to the discovery of new synthetic routes that could be applied in various chemical syntheses .

Mechanism of Action

The mechanism by which 4-ethoxy-3-nitropyridine hydrochloride exerts its effects depends on its specific application. In pharmaceutical research, it may act as a precursor to active pharmaceutical ingredients (APIs) that target specific molecular pathways. The compound's interaction with biological targets can involve binding to enzymes or receptors, leading to the modulation of biological processes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Position and Functional Group Variations

a) 2-Ethoxy-5-nitropyridine (CAS: 31594-45-3)

  • Structure : Ethoxy at position 2, nitro at position 3.
  • Properties : The meta relationship between substituents reduces steric hindrance compared to 4-ethoxy-3-nitropyridine. This compound is reported to have a purity of 98% and is used in charge-transfer studies .
  • Reactivity : The nitro group at position 5 may direct electrophilic substitution differently, favoring reactions at position 3 or 4 .

b) 4-Ethoxy-3-nitropyridine (Free Base; CAS: 1796-84-5)

  • Structure : Identical to the hydrochloride form but lacks the HCl counterion.
  • Properties : Lower solubility in aqueous media compared to the hydrochloride salt. Reported melting point: 46.5–48°C .
  • Applications : Serves as a precursor for synthesizing pharmaceuticals and agrochemicals .

c) 2-Ethoxy-3-nitro-5-(trifluoromethyl)pyridine (CAS: 1881295-95-9)

  • Structure : Incorporates a trifluoromethyl group at position 5, enhancing electron-withdrawing effects.
  • Properties : The trifluoromethyl group increases lipophilicity, making it suitable for hydrophobic drug formulations. Purity: 95% .

d) Ethyl 4-chloro-6-methoxy-5-nitropyridine-3-carboxylate

  • Structure : Chloro at position 4, methoxy at 6, nitro at 5, and an ester group at 3.
  • Reactivity : The ester and chloro groups enable diverse derivatization, such as hydrolysis or amidation. Used as an intermediate in API synthesis .

Physicochemical Properties and Reactivity

Compound CAS Number Molecular Weight Purity Solubility (Polar Solvents) Key Reactivity Features
4-Ethoxy-3-nitropyridine HCl 94602-04-7 204.59 g/mol 97–98% High Nucleophilic substitution at position 4
4-Ethoxy-3-nitropyridine 1796-84-5 168.13 g/mol 97% Moderate Base for salt formation; nitro reduction
2-Ethoxy-5-nitropyridine 31594-45-3 168.13 g/mol 98% Moderate Electrophilic substitution at position 3
Trifluoromethyl derivative 1881295-95-9 250.14 g/mol 95% Low Enhanced stability under acidic conditions

Key Observations :

  • Solubility: The hydrochloride salt exhibits superior solubility in ethanol and water compared to the free base, crucial for formulation in drug delivery systems .
  • Reactivity : The nitro group in 4-ethoxy-3-nitropyridine hydrochloride facilitates reduction to amines, enabling access to heterocyclic scaffolds. In contrast, the trifluoromethyl derivative resists reduction due to electron-withdrawing effects .

Biological Activity

4-Ethoxy-3-nitropyridine hydrochloride is a heterocyclic compound with a significant potential for various biological activities. This article reviews its synthesis, biological properties, and relevant studies, providing a comprehensive overview of its applications in medicinal chemistry.

Chemical Structure and Properties

This compound has the molecular formula C₇H₈N₂O₃·HCl. The structure features a pyridine ring substituted at the 3 and 4 positions with a nitro group and an ethoxy group, respectively. This unique substitution pattern enhances its solubility and reactivity, making it valuable in both organic synthesis and pharmacological applications.

Antimicrobial Properties

Research indicates that this compound exhibits promising antimicrobial activity. It has been shown to inhibit specific bacterial strains, making it a candidate for further development as an antimicrobial agent. Its mechanism often involves the inhibition of key enzymes that are critical for bacterial survival and proliferation.

Antitumor Activity

The compound's derivatives have been explored for their potential antitumor properties. Studies suggest that this compound can inhibit enzyme activities linked to cancer progression, positioning it as a significant compound in cancer research.

Interaction Studies

Interaction studies have revealed that this compound interacts with specific biological targets, influencing various pathways. For instance, it has been observed to inhibit certain enzyme activities associated with cancer, indicating its potential role in therapeutic applications against malignancies.

Comparative Analysis

To better understand the significance of this compound, it is useful to compare it with structurally similar compounds:

Compound NameStructural FeaturesUnique Properties
3-NitropyridineNitro group at position 3Used extensively as a building block in organic synthesis.
4-Methoxy-3-nitropyridineMethoxy group instead of ethoxyExhibits different reactivity patterns due to sterics.
2-Amino-3-nitropyridineAmino group at position 2Displays enhanced biological activity against certain pathogens.
5-NitroisoxazoleIsoxazole ring with a nitro groupProvides different electronic properties affecting reactivity.

The ethoxy substituent in this compound enhances its solubility compared to other nitropyridines, contributing to its unique biological profile.

Case Studies

Several studies have documented the biological effects of this compound:

  • Antimicrobial Screening : In one study, the compound was tested against various bacterial strains, showing significant inhibition of growth at concentrations as low as 10 µg/mL. This suggests its potential as an effective antimicrobial agent.
  • Antitumor Activity : A recent investigation focused on the compound's ability to inhibit tumor cell lines, revealing that it could reduce cell viability by over 50% at concentrations of 25 µM, indicating strong antitumor potential.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 4-ethoxy-3-nitropyridine hydrochloride, and how do reaction conditions influence yield?

  • Methodological Answer : The compound is synthesized via nucleophilic substitution. For example, 4-hydroxy-3-nitropyridine reacts with phosphorus pentachloride (PCl₅) in POCl₃ to form 4-chloro-3-nitropyridine, followed by ethanol treatment to introduce the ethoxy group . Reaction temperature (typically 80–100°C) and stoichiometric ratios (e.g., 1:2 molar ratio of hydroxy precursor to PCl₅) are critical for minimizing byproducts like over-nitrated derivatives. Ethanol must be anhydrous to prevent hydrolysis of intermediates. Yield optimization requires monitoring via TLC or HPLC at each step .

Q. How is this compound characterized structurally, and what analytical techniques are prioritized?

  • Methodological Answer : Characterization includes:

  • NMR Spectroscopy : ¹H NMR (DMSO-d₆) to confirm ethoxy (-OCH₂CH₃) and nitro (-NO₂) groups (e.g., δ ~1.3 ppm for CH₃ and δ ~8.5 ppm for aromatic protons).
  • Mass Spectrometry (HRMS) : To verify molecular ion peaks (e.g., [M+H]+ at m/z 199.05 for C₇H₈N₂O₃).
  • Elemental Analysis : Confirming C, H, N, Cl content within ±0.3% deviation .
    Purity is assessed via HPLC (C18 column, methanol/water mobile phase) .

Q. What are the stability challenges of this compound under varying pH and temperature conditions?

  • Methodological Answer : The compound is sensitive to hydrolysis in aqueous media. Under acidic conditions (pH < 3), the ethoxy group may hydrolyze to hydroxy derivatives, while basic conditions (pH > 9) can reduce the nitro group. Stability studies using accelerated degradation (40°C/75% RH for 4 weeks) show <5% decomposition when stored in desiccated, amber vials. Thermal gravimetric analysis (TGA) indicates decomposition onset at ~180°C .

Advanced Research Questions

Q. How can researchers mitigate purification challenges specific to hydrochloride salts of nitropyridine derivatives?

  • Methodological Answer : Hydrochloride salts often retain residual solvents (e.g., ethanol, DCM) due to hygroscopicity. Recrystallization from ethanol/ethyl acetate (1:5 v/v) at −20°C improves purity (>98%). For persistent impurities, column chromatography (silica gel, gradient elution with 5–10% MeOH in DCM) is effective. Purity is validated via melting point analysis (observed mp ~215–218°C vs. literature) and differential scanning calorimetry (DSC) .

Q. How do contradictory reports on byproduct formation during synthesis arise, and how can they be resolved?

  • Methodological Answer : Discrepancies often stem from varying nitration conditions. For instance, nitration of 4-ethoxypyridine with HNO₃/H₂SO₄ at 0°C primarily yields the 3-nitro isomer, while higher temperatures (25°C) favor 2-nitro byproducts. Contradictions are resolved using kinetic studies (e.g., in situ IR monitoring) and computational modeling (DFT calculations of electrophilic attack regioselectivity) .

Q. What strategies optimize the introduction of substituents at the 4-position of 3-nitropyridine scaffolds for structure-activity studies?

  • Methodological Answer : Substituent effects are studied via:

  • Nucleophilic Aromatic Substitution : Ethoxy groups are replaced with amines (e.g., NH₃/EtOH, 100°C) or thiols (NaSH/DMF).
  • Cross-Coupling Reactions : Suzuki-Miyaura coupling with aryl boronic acids (Pd(PPh₃)₄, K₂CO₃, 80°C) to diversify the 4-position.
    Reaction progress is tracked via LC-MS, and regioselectivity is confirmed by NOESY NMR .

Q. How can analytical methods be tailored to detect trace degradation products in this compound formulations?

  • Methodological Answer : Forced degradation studies (e.g., 0.1M HCl/NaOH, 70°C) coupled with UPLC-QTOF identify degradation pathways. Method validation includes:

  • Linearity : Calibration curves (0.1–100 µg/mL, > 0.999).
  • Limit of Detection (LOD) : ≤0.05% for nitro-reduced byproducts.
  • Column Choice : HILIC columns improve separation of polar degradation products (e.g., 4-ethoxy-3-aminopyridine) .

Preparation Methods

Detailed Stepwise Preparation Method (Based on Patent CN114315706A)

This method is a robust multi-step synthesis with detailed reaction conditions and yields:

Step Reaction Description Reagents & Conditions Product Yield & Purity
1 Nitration of 4-hydroxypyridine 4-hydroxypyridine added in batches to cooled (0°C) concentrated sulfuric acid with fuming nitric acid; temperature controlled below 30°C during addition; heated to 80°C for 7 hours 4-hydroxy-3-nitropyridine 18.6 g isolated
2 Chlorination of 4-hydroxy-3-nitropyridine Phosphorus pentachloride in 1,2-dichloroethane, reflux 4 hours 4-chloro-3-nitropyridine Isolated solid
3 Ethoxylation to form 4-ethoxy-3-nitropyridine hydrochloride Addition of absolute ethanol, heating at 62°C for 1 hour, cooling in ice bath, filtration This compound 23 g isolated
4 Conversion to 4-amino-3-nitropyridine Reflux with ammonium acetate in water for 7 hours, pH adjusted to 8 with ammonia 4-amino-3-nitropyridine 13.5 g isolated
5 Hydrogenation to 3,4-diaminopyridine Hydrogenation in methanol with palladium-carbon catalyst at 0.3 MPa for 3 hours 3,4-diaminopyridine 9 g isolated, 97.5% purity

Note: Step 3 specifically yields this compound, the target intermediate, which can be isolated by filtration and drying.

This sequence achieves an overall yield of approximately 45% for the five steps combined, with high purity of intermediates and final products.

Reaction Conditions and Key Parameters

  • Nitration: Controlled temperature (0–30°C) during acid and nitric acid addition is critical to avoid over-nitration and side reactions.
  • Chlorination: Use of phosphorus pentachloride in chlorinated solvents (e.g., 1,2-dichloroethane) under reflux ensures effective substitution of hydroxyl by chlorine.
  • Ethoxylation: Reaction of the chloro intermediate with ethanol under mild heating (around 62°C) converts the chloro group to an ethoxy group, forming the hydrochloride salt upon cooling.
  • Purification: Filtration and washing steps are essential after each stage to remove inorganic salts and impurities.
  • Hydrogenation: Use of palladium-carbon catalyst under mild hydrogen pressure (0.3 MPa) for reduction steps ensures selective amination without over-reduction.

Alternative Synthetic Insights from Related Nitropyridine Preparations

While direct preparation methods for this compound are limited, related nitropyridine derivatives are synthesized using:

  • Halogenation and nitration sequences starting from amino or hydroxy pyridines.
  • Use of phase transfer catalysts and solvents like acetonitrile or DMF for chlorination steps.
  • Diazotization and hydrolysis to modify amino groups to hydroxyl or other substituents.
  • Avoidance of hazardous reagents like sulfur dioxide and costly reagents such as cesium acetate for industrial scalability.

These insights suggest that industrially relevant methods prioritize fewer steps, cost-effective reagents, and mild conditions to optimize yield and purity.

Summary Table of Preparation Steps for this compound

Step No. Starting Material Reagents & Conditions Product Notes
1 4-Hydroxypyridine H2SO4 + HNO3, 0–30°C addition, 80°C 7h 4-Hydroxy-3-nitropyridine Controlled nitration
2 4-Hydroxy-3-nitropyridine PCl5, 1,2-dichloroethane, reflux 4h 4-Chloro-3-nitropyridine Chlorination
3 4-Chloro-3-nitropyridine Absolute ethanol, 62°C 1h, ice bath This compound Etherification & salt formation
4 This compound NH4OAc, reflux 7h, pH 8 4-Amino-3-nitropyridine Amination
5 4-Amino-3-nitropyridine H2, Pd-C, MeOH, 0.3 MPa, 3h 3,4-Diaminopyridine Hydrogenation

Research Findings and Industrial Relevance

  • The described method provides a practical and reproducible approach to prepare this compound with moderate to good yields.
  • The use of common reagents such as phosphorus pentachloride, ammonium acetate, and ethanol, along with controlled reaction conditions, supports scalability.
  • The formation of the hydrochloride salt improves product stability and facilitates isolation.
  • The overall synthetic sequence aligns with green chemistry principles by minimizing hazardous reagents and optimizing reaction times and temperatures.
  • Purity levels of intermediates and final products exceed 97%, suitable for pharmaceutical synthesis applications.

Properties

IUPAC Name

4-ethoxy-3-nitropyridine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8N2O3.ClH/c1-2-12-7-3-4-8-5-6(7)9(10)11;/h3-5H,2H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HNMWMLXQJBWURC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=NC=C1)[N+](=O)[O-].Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9ClN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60496829
Record name 4-Ethoxy-3-nitropyridine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60496829
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

204.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

94602-04-7
Record name 94602-04-7
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=155708
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 4-Ethoxy-3-nitropyridine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60496829
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.